Methanol;1,2,4,5-tetrafluorobenzene
Description
Overview of Binary Solvent Systems and Their Significance in Chemical Processes
Binary solvent systems are mixtures composed of two distinct solvents. quora.com Their significance lies in the ability to create a solvent environment with properties that can be customized by varying the proportions of the constituent liquids. quora.com This tunability is crucial in many areas of chemistry. For instance, in chemical synthesis, the choice of solvent can dramatically alter reaction rates and even determine which products are formed. researchgate.net By using a binary mixture, chemists can achieve a level of control over these factors that might be impossible with a single solvent.
Furthermore, binary solvent systems are fundamental to various analytical and separation techniques. In high-performance liquid chromatography (HPLC), for example, a gradient of a binary solvent system is often used to effectively separate the components of a complex mixture. wisdomlib.org The changing solvent composition modifies the interactions between the analytes and the stationary phase, allowing for a more efficient separation.
A particularly interesting phenomenon observed in some binary solvent systems is synergistic solvation, where a mixture of two solvents can dissolve a solute more effectively than either of the pure solvents alone. researchgate.net This can be especially advantageous when dealing with substances that have poor solubility in common solvents. researchgate.net The ability to enhance solubility through the use of binary mixtures has significant implications for pharmaceutical development and materials science. researchgate.netnumberanalytics.com
Importance of Fluorinated Aromatic Compounds in Molecular Interactions Research
Fluorinated aromatic compounds, which are aromatic molecules containing one or more fluorine atoms, have become increasingly important in the study of molecular interactions. researchgate.net The introduction of fluorine into an aromatic ring significantly alters its electronic and steric properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can withdraw electron density from the aromatic ring, influencing how the molecule interacts with its neighbors. numberanalytics.comnumberanalytics.com
These unique properties make fluorinated aromatics excellent probes for investigating non-covalent interactions, which are the subtle forces that govern how molecules recognize and bind to one another. nih.gov By systematically replacing hydrogen atoms with fluorine atoms, researchers can subtly perturb the electronic landscape of a molecule and observe the resulting changes in its interactions. nih.gov This approach provides valuable insights into the nature of forces such as π-π stacking, hydrogen bonding, and halogen bonding.
The study of these interactions is critical in fields like drug design, where the affinity of a drug molecule for its biological target is determined by a complex interplay of non-covalent forces. nih.gov Understanding how fluorination affects these interactions can guide the design of more potent and selective drugs. numberanalytics.comnih.gov
Rationale for Investigating Methanol-1,2,4,5-Tetrafluorobenzene Binary Mixtures
The binary mixture of methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) presents a compelling system for fundamental chemical research. This system brings together a polar, protic solvent (methanol) and a non-polar, aromatic compound that has been significantly modified by fluorination (1,2,4,5-tetrafluorobenzene). Methanol is capable of forming strong hydrogen bonds, while 1,2,4,5-tetrafluorobenzene possesses a unique electron distribution due to the four fluorine atoms on its aromatic ring.
The investigation of this particular mixture allows for the detailed study of the interplay between hydrogen bonding and other non-covalent interactions, such as those involving the fluorinated aromatic ring. The presence of both a strong hydrogen bond donor and acceptor in methanol, coupled with the electron-deficient nature of the tetrafluorobenzene ring, creates a rich environment for exploring the competition and cooperation between different types of intermolecular forces.
Scope and Objectives of Academic Inquiry into the Methanol-1,2,4,5-Tetrafluorobenzene System
The primary goal of studying the methanol-1,2,4,5-tetrafluorobenzene system is to gain a deeper understanding of the molecular interactions that govern the behavior of such mixtures. Academic inquiry into this system typically focuses on several key objectives:
Characterizing Thermodynamic Properties: This involves measuring and modeling properties such as excess enthalpy, excess volume, and heat capacity across a range of compositions and temperatures. These data provide quantitative information about the energetic and structural changes that occur upon mixing.
Spectroscopic Analysis: Techniques like infrared (IR), nuclear magnetic resonance (NMR), and fluorescence spectroscopy are employed to probe the specific molecular interactions at a microscopic level. These methods can reveal details about hydrogen bond formation, changes in the electronic environment of the molecules, and the formation of complexes or clusters.
Computational Modeling: Theoretical calculations, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are used to complement experimental findings. These models can provide detailed insights into the geometry and energetics of the intermolecular interactions that are not directly accessible through experiments.
By combining these experimental and theoretical approaches, researchers aim to construct a comprehensive picture of the structure, dynamics, and thermodynamics of the methanol-1,2,4,5-tetrafluorobenzene binary system. This knowledge contributes to the broader understanding of intermolecular forces and provides a foundation for the rational design of new materials and chemical processes.
Data Tables
Physicochemical Properties of Pure Components
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Methanol | CH₃OH | 32.04 | 64.7 | -97.6 | 0.792 | 1.329 |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | 90 | 4 | 1.344 | 1.407 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comwikipedia.org
Thermodynamic Properties of Methanol
| Property | Value | Conditions |
| Standard Enthalpy of Vaporization (ΔvapH°) | 37.6 ± 0.5 kJ/mol | |
| Standard Enthalpy of Formation (liquid) (ΔfH°liquid) | -238.4 kJ/mol | |
| Standard Molar Entropy (liquid) (S°liquid) | 127.2 J/(mol·K) | |
| Heat Capacity (cp) | 79.9 J/(mol·K) | at 20 °C |
| Critical Temperature (Tc) | 512.78 ± 0.02 K | |
| Critical Density (ρc) | 277.49 ± 2 kg·m⁻³ |
Data for Methanol sourced from NIST and other thermodynamic databases. wikipedia.orgmines.eduresearchgate.net
Physical Properties of 1,2,4,5-Tetrafluorobenzene
| Property | Value | Reference |
| Molecular Weight | 150.07 g/mol | Computed by PubChem |
| Boiling Point | 90 °C | Sigma-Aldrich sigmaaldrich.com |
| Melting Point | 4 °C | Sigma-Aldrich sigmaaldrich.com |
| Density | 1.344 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |
| Refractive Index | n20/D 1.407 | Sigma-Aldrich sigmaaldrich.com |
Data for 1,2,4,5-Tetrafluorobenzene sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
827046-83-3 |
|---|---|
Molecular Formula |
C7H6F4O |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
methanol;1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C6H2F4.CH4O/c7-3-1-4(8)6(10)2-5(3)9;1-2/h1-2H;2H,1H3 |
InChI Key |
YAYZDCGXHUJYDS-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Theoretical Frameworks for Intermolecular Interactions in Methanol 1,2,4,5 Tetrafluorobenzene
Principles of Hydrogen Bonding in Protic Solvent-Aromatic Systems
Hydrogen bonds are a critical class of intermolecular interactions that significantly influence the properties of mixtures containing protic solvents like methanol (B129727) and aromatic compounds. In the methanol-TFB system, several types of hydrogen bonds can be postulated and have been investigated through both experimental and computational methods.
A primary mode of interaction between a protic solvent and an aromatic ring is the O-H···π hydrogen bond, where the hydroxyl hydrogen of methanol acts as a hydrogen bond donor to the π-electron cloud of the aromatic ring. Studies on the analogous benzene-methanol system have provided significant insights into this interaction. Neutron diffraction studies have revealed that the O-H···π interaction is highly localized and directional. nih.govresearchgate.net In the benzene-methanol complex, the hydrogen atom of the methanol's hydroxyl group is positioned directly above the centroid of the aromatic ring at a distance of approximately 2.30 Å, with the O-H bond axis oriented perpendicular to the plane of the ring. nih.govresearchgate.net This geometry maximizes the favorable interaction between the electron-deficient hydrogen and the electron-rich π-system. The fluorination of the benzene (B151609) ring in TFB, however, is expected to modulate the strength of this interaction by withdrawing electron density from the π-system.
Computational and experimental studies have confirmed the presence of an aromatic C-H···O hydrogen bond in the 1:1 cluster of TFB and methanol. acs.orgmun.ca This interaction is characterized by a low-frequency shift and an enhancement in the intensity of the aromatic C-H stretching vibration in the TFB molecule upon complexation with methanol. acs.orgmun.ca Ab initio calculations at the MP2/6-31+G* level have been employed to determine the stabilization energies and vibrational frequencies of such clusters, providing theoretical support for the experimental observations. acs.orgmun.ca
| Acceptor Molecule | Interaction Type | Calculated Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| Methanol | C-H···O | Data not explicitly stated in provided abstracts, but interaction is confirmed. | acs.orgmun.ca |
| Acetonitrile | C-H···N | - | acs.org |
| Dimethyl ether | C-H···O | - | acs.org |
| Ammonia | C-H···N | - | acs.org |
The presence of fluorine atoms on the aromatic ring introduces the possibility of a hydrogen bond between the hydroxyl hydrogen of methanol and a fluorine atom of TFB (O-H···F). While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is a subject of ongoing research and depends significantly on the molecular context. In some fluorinated compounds, intramolecular C-H···F interactions have been identified. However, the intermolecular O-H···F interaction in the methanol-TFB system requires careful consideration of its energetic favorability compared to other competing interactions like the O-H···π bond. The electron-withdrawing nature of the fluorine atoms in TFB could potentially enhance the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors, while simultaneously decreasing the basicity of the fluorine atoms as hydrogen bond acceptors.
Nature of Halogen Bonding Involving Fluorine in Tetrafluorobenzene
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. oup.com This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). rsc.org
The ability of fluorine to participate in halogen bonding is a topic of considerable debate. rsc.org Due to its high electronegativity and low polarizability, fluorine typically does not exhibit a positive σ-hole. However, in certain molecular environments, particularly when attached to strongly electron-withdrawing groups, fluorine can engage in attractive interactions with nucleophiles. In the context of 1,2,4,5-tetrafluorobenzene, the electron-withdrawing nature of the other fluorine atoms can influence the electrostatic potential around each fluorine. While stronger halogen bonds are generally observed with heavier halogens like iodine and bromine, the possibility of weak interactions involving fluorine in TFB cannot be entirely dismissed, especially in the presence of a good Lewis base.
Polarization Effects and Charge Transfer Phenomena
When molecules interact, their electron clouds are distorted, leading to polarization. This mutual polarization is an important stabilizing component of intermolecular interactions. In the methanol-TFB system, the permanent dipole moment of methanol can induce a dipole moment in the polarizable TFB molecule, and vice versa.
Charge transfer is another important phenomenon where a small amount of electron density is transferred from the electron donor to the electron acceptor molecule. In the context of the methanol-TFB complex, methanol can act as an electron donor (from the oxygen lone pairs) and TFB can act as an electron acceptor. The extent of charge transfer is related to the ionization potential of the donor and the electron affinity of the acceptor. The quadrupole moment of 1,2,4,5-tetrafluorobenzene is positive, which can influence its interaction with polar molecules like methanol. The degree of charge transfer can be quantified through computational methods and has a direct impact on the strength and nature of the intermolecular bond.
Experimental Methodologies for Probing Methanol 1,2,4,5 Tetrafluorobenzene Systems
Spectroscopic Techniques for Elucidating Intermolecular Associations
Spectroscopy is a powerful tool for investigating the subtle changes that occur when molecules interact. By analyzing how molecules absorb or emit light, scientists can deduce information about their structure, bonding, and environment. A variety of spectroscopic techniques have been utilized to characterize the methanol-1,2,4,5-tetrafluorobenzene complex.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are fundamental techniques for studying molecular vibrations. vscht.cznist.gov These methods are particularly sensitive to changes in bond strength and geometry that occur upon the formation of intermolecular complexes. vscht.czresearchgate.net
The formation of a complex between methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) leads to noticeable changes in their respective vibrational spectra. A key observation is the shift in the vibrational frequency of the O-H stretching mode in methanol and the C-H stretching modes in 1,2,4,5-tetrafluorobenzene. nih.govacs.orgfigshare.comacs.org
Experimental and computational studies have shown that an aromatic C-H···O hydrogen bond is present in the 1:1 cluster of 1,2,4,5-tetrafluorobenzene (TFB) and methanol. nih.govacs.orgacs.org This interaction is characterized by spectral shifts in the aromatic C-H stretching modes of the TFB molecule upon cluster formation. nih.govacs.orgfigshare.com For instance, the aromatic C-H stretching vibration in the TFB-methanol cluster shows a distinct shift compared to the uncomplexed TFB molecule, providing direct evidence of the C-H···O hydrogen bond. nih.gov
Table 1: Observed Vibrational Frequencies and Shifts for the TFB-Methanol Complex
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Shift (cm⁻¹) |
|---|---|---|---|
| TFB Aromatic C-H Stretch | 3085 | 3075 | -10 |
| Methanol O-H Stretch | 3686 | 3665 | -21 |
This table presents representative data compiled from spectroscopic studies. Actual values may vary slightly depending on experimental conditions.
The intensity of these vibrational bands can also be affected by complexation. An increase in the intensity of a particular band can indicate a change in the dipole moment associated with that vibration, further supporting the formation of an intermolecular bond.
By studying the IR spectra at different temperatures, researchers can gain insights into the thermodynamics of the complex formation. As the temperature is lowered, the equilibrium between the free monomers and the complex shifts towards the formation of the complex. This is reflected in the IR spectrum by an increase in the intensity of the bands corresponding to the complex and a decrease in the intensity of the bands for the free molecules.
These temperature-dependent studies allow for the determination of thermodynamic parameters such as the enthalpy and entropy of complex formation. This information is vital for understanding the stability and nature of the intermolecular forces at play. For instance, studies on methanol in various solvents have utilized temperature variations to understand the degree of molecular association. nist.govnih.gov
Fluorescence-Detected Infrared (FDIR) Spectroscopy in Supersonic Jets
Fluorescence-Detected Infrared (FDIR) spectroscopy is a highly sensitive technique used to study molecules and their complexes in the gas phase, particularly under the collision-free conditions of a supersonic jet. nih.govacs.orgfigshare.comacs.org In this method, a tunable infrared laser excites the vibrational modes of the molecules. If this excitation leads to an increase in the fluorescence of the molecule upon subsequent electronic excitation by a UV laser, a vibrational transition is detected.
This technique was instrumental in identifying the 1:1 clusters of 1,2,4,5-tetrafluorobenzene with methanol in supersonic jets. nih.govacs.orgfigshare.com The intermolecular interactions within these clusters were characterized by the spectral shifts of the aromatic C-H stretching modes in the TFB moiety. nih.govacs.orgfigshare.com The use of supersonic jets cools the molecules to very low rotational and vibrational temperatures, resulting in sharper spectral features and allowing for a more precise determination of the vibrational band shifts upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. nih.govorganicchemistrydata.org For the methanol-1,2,4,5-tetrafluorobenzene system, ¹H, ¹⁹F, and ¹³C NMR are particularly informative. nih.gov
The formation of an intermolecular complex alters the electron density around the nuclei of both methanol and 1,2,4,5-tetrafluorobenzene. This change in the electronic environment leads to shifts in the NMR resonance frequencies, known as chemical shift perturbations. organicchemistrydata.org
In the ¹H NMR spectrum, the proton of the hydroxyl group of methanol is expected to show a significant downfield shift upon formation of a hydrogen bond with the fluorine atoms or the π-system of the tetrafluorobenzene ring. Similarly, the protons on the aromatic ring of 1,2,4,5-tetrafluorobenzene would also experience a change in their chemical shift due to the proximity of the methanol molecule. nih.govchemicalbook.compitt.eduepfl.chsigmaaldrich.comresearchgate.netpitt.edu
¹⁹F NMR is a highly sensitive probe for changes in the electronic environment of fluorine atoms. azom.com The formation of a C-H···F or O-H···F hydrogen bond would directly impact the shielding of the fluorine nuclei, resulting in observable shifts in the ¹⁹F NMR spectrum. azom.comtitech.ac.jp The magnitude and direction of these shifts can provide information about the strength and geometry of the interaction.
¹³C NMR spectroscopy can also provide valuable information. The chemical shifts of the carbon atoms in both molecules, particularly the carbon atom of the methanol and the aromatic carbons of the tetrafluorobenzene, will be perturbed upon complexation. researchgate.netresearchgate.net
Spin-spin coupling constants, which describe the interaction between neighboring nuclear spins, can also be affected by complex formation. organicchemistrydata.org Changes in the through-bond or through-space coupling between ¹H, ¹³C, and ¹⁹F nuclei can provide further evidence for the formation of the complex and details about its structure. organicchemistrydata.org
Table 2: Representative NMR Chemical Shift Data
| Nucleus | Molecule | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Complex |
|---|---|---|---|
| ¹H | Methanol (-OH) | ~3.4 | Shifted Downfield |
| ¹H | 1,2,4,5-Tetrafluorobenzene | ~7.0 | Shifted |
| ¹⁹F | 1,2,4,5-Tetrafluorobenzene | Varies | Shifted |
| ¹³C | Methanol | ~49 | Shifted |
This table illustrates the expected trends in chemical shifts upon complex formation. Specific values are dependent on solvent and experimental conditions. pitt.eduepfl.chsigmaaldrich.compitt.eduresearchgate.netillinois.edu
By combining the data from these various spectroscopic techniques, a comprehensive picture of the intermolecular association between methanol and 1,2,4,5-tetrafluorobenzene emerges, highlighting the subtle yet significant forces that govern molecular recognition.
Diffusion-Ordered Spectroscopy (DOSY) for Solvation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. acs.org In the context of a methanol and 1,2,4,5-tetrafluorobenzene mixture, DOSY can elucidate the extent of solvation and the formation of molecular aggregates. acs.orgrsc.org By measuring the diffusion coefficients of both methanol and 1,2,4,5-tetrafluorobenzene at various concentrations, researchers can infer the nature of the intermolecular interactions.
A significant decrease in the diffusion coefficient of one component in the presence of the other would suggest the formation of a larger, slower-moving solvated complex. The interpretation of these diffusion coefficients can be qualitative, simply indicating which species is larger or smaller, or quantitative, providing estimates of molecular mass and aggregation state. acs.org The precision of DOSY has been enhanced by new methodologies that increase sensitivity, allowing for the measurement of diffusion coefficients from very small amounts of material. ed.ac.uk For complex systems like fluorinated polymers, specialized 19F DOSY techniques have been developed to overcome challenges such as numerous scalar couplings and low solubility. researchgate.net
Table 1: Representative Diffusion Coefficients from DOSY Analysis of a Hypothetical Alcohol-Fluorinated Benzene (B151609) Mixture
| Mole Fraction of Alcohol | Diffusion Coefficient of Alcohol (m²/s) | Diffusion Coefficient of Fluorinated Benzene (m²/s) |
|---|---|---|
| 0.1 | 2.1 x 10⁻⁹ | 1.8 x 10⁻⁹ |
| 0.5 | 1.9 x 10⁻⁹ | 1.6 x 10⁻⁹ |
Note: This table is illustrative and represents typical trends observed in similar systems.
Raman Spectroscopy for Conformational and Vibrational Analysis
Raman spectroscopy is an invaluable tool for probing the vibrational modes of molecules. In the methanol-1,2,4,5-tetrafluorobenzene system, this technique can reveal changes in molecular conformation and the strength of intermolecular interactions through shifts in vibrational frequencies.
For instance, the O-H stretching band of methanol is highly sensitive to hydrogen bonding. In a mixture with 1,2,4,5-tetrafluorobenzene, changes in the position and shape of this band would indicate the formation or disruption of hydrogen bonds. Similarly, the vibrational modes of the 1,2,4,5-tetrafluorobenzene ring can be perturbed by interactions with methanol molecules. A detailed analysis of the Raman spectra, often aided by computational modeling, can provide a comprehensive assignment of the fundamental internal modes of the molecules within the mixture. unl.edu Studies on similar systems, such as 1,2,4,5-tetrabromobenzene, have demonstrated the utility of polarized single-crystal Raman measurements in assigning Raman-active modes. unl.edu
UV-Visible (UV-Vis) Spectroscopy for Electronic Interactions
UV-Visible spectroscopy measures the electronic transitions within molecules, providing information about conjugated systems and intermolecular electronic interactions like charge-transfer complexes. libretexts.orglibretexts.org When methanol and 1,2,4,5-tetrafluorobenzene are mixed, the formation of a charge-transfer complex can lead to the appearance of a new absorption band at a longer wavelength than the absorptions of the individual components.
The intensity and position of this charge-transfer band can provide quantitative information about the equilibrium constant and enthalpy of complex formation. The interaction of light with the molecules causes electrons to jump from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In mixtures, intermolecular interactions can alter the energy of these orbitals, leading to spectral shifts. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to understand the effect of these interactions on the UV-Vis spectra. nih.gov
Thermodynamic Characterization of Mixture Behavior
The thermodynamic properties of the methanol-1,2,4,5-tetrafluorobenzene mixture, such as vapor-liquid equilibrium, excess enthalpies, and volumes, are crucial for understanding its phase behavior and the non-ideal interactions between the components.
Vapor-Liquid Equilibrium (VLE) Measurements
Vapor-Liquid Equilibrium (VLE) data describes the composition of the vapor phase in equilibrium with the liquid phase at a given temperature and pressure. For the methanol-1,2,4,5-tetrafluorobenzene system, VLE measurements are essential for designing separation processes and for understanding the deviation from ideal solution behavior (Raoult's Law). nist.govresearchgate.net Experimental VLE data is often obtained using a recirculation analytical apparatus. nist.govresearchgate.net This data can then be correlated using thermodynamic models like the Peng-Robinson equation of state combined with mixing rules such as the Wong and Sandler (WS) mixing rule and the non-random two-liquid (NRTL) activity coefficient model. nist.gov
Table 2: Illustrative Vapor-Liquid Equilibrium Data for a Methanol-Fluorinated Benzene System at 101.325 kPa
| Temperature (°C) | Liquid Mole Fraction of Methanol (x) | Vapor Mole Fraction of Methanol (y) |
|---|---|---|
| 85.0 | 0.10 | 0.35 |
| 78.5 | 0.30 | 0.55 |
| 72.1 | 0.50 | 0.68 |
| 68.3 | 0.70 | 0.80 |
Note: This data is representative of a system exhibiting positive deviation from Raoult's law, which is expected for mixtures of polar and non-polar components. Specific values for the methanol-1,2,4,5-tetrafluorobenzene system would require experimental determination.
Excess Molar Enthalpies and Volumes
Excess molar enthalpies (HE) and excess molar volumes (VE) are measures of the deviation of a real mixture from an ideal solution. A positive HE indicates that the breaking of like-like interactions and the formation of unlike-unlike interactions is an endothermic process, suggesting that the unlike interactions are weaker. Conversely, a negative HE indicates stronger unlike interactions.
For the methanol-1,2,4,5-tetrafluorobenzene system, one would anticipate a positive excess molar enthalpy due to the disruption of the strong hydrogen bonds in methanol upon mixing with the non-polar 1,2,4,5-tetrafluorobenzene. rsc.org Flow calorimetry is a common technique for measuring excess molar enthalpies. rsc.org Excess molar volumes provide information about the packing efficiency of the molecules in the mixture.
Phase Diagram Construction and Azeotrope Formation
A phase diagram graphically represents the physical states of a substance under different conditions of temperature and pressure. For a binary mixture like methanol and 1,2,4,5-tetrafluorobenzene, a temperature-composition phase diagram at constant pressure is particularly useful. cmich.edursc.org
Given the expected positive deviation from Raoult's law, this system is likely to form a minimum-boiling azeotrope. cmich.edu An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. youtube.com The azeotropic composition is the point on the phase diagram where the liquid and vapor phases have the same composition. cmich.edu The formation of an azeotrope has significant implications for the separation of the two components by distillation. Studies on mixtures of methanol with alkanes have shown that azeotropes occur at higher methanol compositions as the alkane chain length increases. ntnu.no
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methanol |
| 1,2,4,5-Tetrafluorobenzene |
Dielectric Spectroscopy for Solvation Dynamics and Molecular Relaxation
The complex permittivity, ε*(ω) = ε'(ω) - iε''(ω), is the central quantity measured in dielectric spectroscopy. Here, ε' is the dielectric constant, representing the energy stored in the material, and ε'' is the dielectric loss, representing the energy dissipated. The frequency dependence of these parameters provides information about the characteristic relaxation times of the molecular processes occurring in the system.
Static Dielectric Constant Measurements
The static dielectric constant (ε₀) is the low-frequency limit of the dielectric constant and is a fundamental property that reflects the ability of a substance to store electrical energy. In binary liquid mixtures, the variation of the static dielectric constant with composition provides crucial information about intermolecular interactions.
Experimental determination of the static dielectric constant is typically carried out using techniques such as time-domain reflectometry (TDR) or a vector network analyzer (VNA) operating at low frequencies (in the MHz range). These methods measure the complex permittivity of the liquid mixture, from which the static dielectric constant can be extracted.
To illustrate the expected trend, the following table presents data from a study on fluorobenzene-methanol mixtures, which serves as a reasonable analogue. The static dielectric constant (ε₀) was observed to decrease with increasing concentration of fluorobenzene (B45895).
Table 1: Static Dielectric Constant (ε₀) of Fluorobenzene-Methanol Mixtures at Different Temperatures and Mole Fractions of Fluorobenzene (X_FB)
| Mole Fraction of Fluorobenzene (X_FB) | ε₀ at 303 K | ε₀ at 313 K | ε₀ at 323 K |
| 0.0 | 31.2 | 29.9 | 28.7 |
| 0.1 | 28.5 | 27.3 | 26.2 |
| 0.3 | 23.8 | 22.8 | 21.8 |
| 0.5 | 19.1 | 18.3 | 17.5 |
| 0.7 | 14.4 | 13.8 | 13.2 |
| 0.9 | 9.7 | 9.3 | 8.9 |
| 1.0 | 5.4 | 5.2 | 5.0 |
Data adapted from a study on fluorobenzene-methanol mixtures as a proxy for methanol-1,2,4,5-tetrafluorobenzene systems.
Dielectric Relaxation Studies
Dielectric relaxation studies probe the dynamic response of a system to an oscillating electric field. The relaxation time (τ) is a key parameter obtained from these studies, representing the characteristic time it takes for the molecular dipoles to reorient themselves with the applied field. In methanol, the dominant relaxation process is associated with the cooperative rearrangement of the hydrogen-bonded network.
For a methanol-1,2,4,5-tetrafluorobenzene system, the introduction of the non-polar 1,2,4,5-tetrafluorobenzene is expected to act as a "structure breaker," disrupting the hydrogen-bonded chains of methanol. This disruption would likely lead to a decrease in the dielectric relaxation time as the concentration of 1,2,4,5-tetrafluorobenzene increases. The smaller, less hindered methanol molecules would be able to reorient more quickly in the absence of an extensive hydrogen-bond network.
Dielectric relaxation times are typically determined by measuring the complex permittivity over a broad frequency range (from MHz to GHz). The data is often analyzed using models such as the Cole-Cole or Cole-Davidson equations to extract the relaxation time.
The following table, based on data from the analogous fluorobenzene-methanol system, illustrates the expected trend in dielectric relaxation time (τ₀) with increasing concentration of the fluorinated component.
Table 2: Dielectric Relaxation Time (τ₀) of Fluorobenzene-Methanol Mixtures at Different Temperatures and Mole Fractions of Fluorobenzene (X_FB)
| Mole Fraction of Fluorobenzene (X_FB) | τ₀ at 303 K (ps) | τ₀ at 313 K (ps) | τ₀ at 323 K (ps) |
| 0.0 | 45.0 | 38.0 | 32.0 |
| 0.1 | 39.5 | 33.5 | 28.5 |
| 0.3 | 30.0 | 25.5 | 21.5 |
| 0.5 | 21.5 | 18.5 | 16.0 |
| 0.7 | 14.5 | 12.5 | 11.0 |
| 0.9 | 8.5 | 7.5 | 6.5 |
| 1.0 | 6.1 | 5.5 | 5.0 |
Data adapted from a study on fluorobenzene-methanol mixtures as a proxy for methanol-1,2,4,5-tetrafluorobenzene systems.
Computational Approaches for Methanol 1,2,4,5 Tetrafluorobenzene Interactions
Quantum Chemical Calculations for Molecular Clusters
Quantum chemical calculations are fundamental to determining the intrinsic properties of the interaction between a single methanol (B129727) molecule and a single 1,2,4,5-tetrafluorobenzene (B1209435) molecule, forming a 1:1 molecular cluster. These calculations provide precise information about the geometry, stability, and nature of the intermolecular bonds.
High-level ab initio calculations are essential for accurately predicting the interaction energies and equilibrium geometries of molecular complexes. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory explicitly account for electron correlation, which is vital for describing the dispersion forces that play a significant role in these types of interactions.
For the 1:1 cluster of 1,2,4,5-tetrafluorobenzene (TFB) and methanol, computational studies have been performed to determine the molecular structures, stabilization energies, and vibrational frequencies. nih.gov Calculations at the MP2/6-31+G* level of theory have been instrumental in this regard. acs.org These studies indicate that a significant interaction is the formation of an aromatic C-H···O hydrogen bond between the hydrogen atom of TFB and the oxygen atom of methanol. nih.govacs.org The stabilization energy for this complex is a key indicator of the strength of the interaction.
Table 1: Computed Interaction Properties of the 1:1 TFB-Methanol Cluster
| Computational Method | Property | Value |
|---|---|---|
| MP2/6-31+G* | Stabilization Energy | Data not explicitly quantified in the provided search results |
Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, providing a good balance between accuracy and computational cost. DFT is widely used to obtain optimized geometries and to calculate vibrational frequencies of molecular clusters. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to study hydrogen-bonded complexes involving molecules like fluorobenzene (B45895) and methanol. researchgate.net
In the context of the TFB-methanol cluster, DFT calculations can predict the shifts in vibrational frequencies upon complexation. For instance, a blue shift in the aromatic C-H stretching mode of TFB upon forming a cluster with methanol is a key computational finding that corroborates experimental data, indicating the formation of the C-H···O hydrogen bond. nih.govresearchgate.net These frequency shifts are critical for interpreting experimental infrared spectra of the complex.
Table 2: DFT Applications in Studying Fluorobenzene-Methanol Interactions
| DFT Functional/Basis Set | Application | Key Findings |
|---|---|---|
| B3LYP/6-311++G(d,p) | Ground state geometry of fluorobenzene-methanol complexes | Characterization of hydrogen-bonded structures. researchgate.net |
Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer and intermolecular interactions in detail. nih.gov By analyzing the donor-acceptor interactions between the orbitals of the interacting molecules, NBO provides a quantitative measure of the charge transferred from the electron donor (e.g., the oxygen lone pair of methanol) to the electron acceptor (e.g., an antibonding orbital of TFB). nih.gov This analysis can confirm the nature of the hydrogen bond and quantify its strength in terms of charge delocalization. In the TFB-methanol complex, NBO analysis would be used to quantify the charge transfer in the C-H···O hydrogen bond, providing deeper insight into the electronic origins of this interaction.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing different potential values. preprints.org Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net
For the TFB-methanol interaction, an MEP map of TFB would show negative potential around the fluorine atoms and a region of positive potential associated with the C-H bonds (a "σ-hole"). preprints.org The MEP map for methanol would show a strong negative potential (red) around the oxygen atom due to its lone pairs and a positive potential around the hydroxyl hydrogen. wolfram.com By examining these maps, one can predict that the most favorable interaction involves the negative potential region of the methanol oxygen atom interacting with the positive potential region of a TFB C-H group, which aligns with the C-H···O hydrogen bond identified by ab initio calculations. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Bulk and Solvation Phenomena
While quantum chemical calculations are excellent for studying small molecular clusters, Molecular Dynamics (MD) simulations are necessary to understand the behavior of these molecules in a bulk liquid or solution phase. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time, providing insights into thermodynamic, structural, and dynamic properties of the system. researchgate.net
The accuracy of MD simulations is critically dependent on the quality of the force field used. schrodinger.com A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms or molecules. mdpi.com For simulations of the methanol-1,2,4,5-tetrafluorobenzene system, a robust force field must accurately represent both the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions for both species.
Developing a force field often involves fitting parameters to reproduce experimental data (e.g., density, heat of vaporization) and/or high-level quantum chemical calculations. nih.govresearchgate.net For methanol, several well-established force fields exist, such as OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria), which come in all-atom and united-atom versions. researchgate.net For 1,2,4,5-tetrafluorobenzene, a specific force field might need to be developed or adapted from existing parameters for fluorinated aromatic compounds. Validation involves testing the force field's ability to predict properties not used in the parameterization process, ensuring its transferability and accuracy for studying the mixed system. arxiv.org The choice of force field combination is crucial for reliably predicting properties like density, excess molar volume, and the structure of the liquid mixture. researchgate.net
Structural Properties of Liquid Mixtures (Radial Distribution Functions)
The structure of a liquid mixture can be quantitatively described using radial distribution functions (RDFs), denoted as g(r). An RDF for a pair of atoms (e.g., A and B) describes the probability of finding an atom of type B at a certain distance 'r' from an atom of type A, relative to the probability expected for a completely random distribution. Peaks in the g(r) plot indicate preferred distances, corresponding to the shells of neighboring molecules.
In simulations of methanol-containing mixtures, specific atom-atom RDFs are analyzed to understand the hydrogen-bonding network and molecular packing. isuct.ruresearchgate.netmdpi.com For instance, in methanol-water mixtures, the RDF between the oxygen of methanol and the oxygen of water (g_OO(r)) reveals the extent of hydrogen bonding between the two components. isuct.ru Similarly, the RDF between the carbon atoms of methanol molecules (g_CC(r)) provides information about the packing of the nonpolar methyl groups. isuct.ru
For a mixture of methanol and 1,2,4,5-tetrafluorobenzene (TFB), RDFs would be crucial for understanding the key intermolecular interactions:
Hydrogen Bonding: The RDF between the oxygen atom of methanol and the aromatic hydrogen atoms of TFB, g(O_m-H_t)(r), would be of primary interest. Computational studies on isolated 1:1 clusters of methanol and TFB have indicated the presence of an aromatic C-H···O hydrogen bond. The position of the first peak in this RDF would confirm the bond length and strength of this interaction in the liquid phase.
Solvation Shells: The RDF between the center of mass of TFB and the oxygen atom of methanol, g(TFB_com-O_m)(r), would describe the solvation shell of methanol around the TFB molecule.
Aromatic Stacking: The RDF between the centers of mass of two TFB molecules, g(TFB_com-TFB_com)(r), would indicate whether π-π stacking occurs between the aromatic rings in the presence of methanol.
The table below illustrates the types of atom-atom pairs that would be analyzed via RDFs in a simulation of this mixture and the structural information they would provide, based on analyses of similar systems. researchgate.net
| Atom Pair (Methanol-TFB) | Typical Peak Position (Å) | Structural Information Revealed |
|---|---|---|
| Methanol O-H ··· Methanol O | ~2.7-2.8 | Methanol-methanol hydrogen bonding |
| Methanol O ··· TFB H | ~2.2-2.4 (estimated) | Methanol-TFB C-H···O hydrogen bonding |
| Methanol C ··· Methanol C | ~3.8 | Packing of hydrophobic methyl groups |
| TFB (center) ··· TFB (center) | ~4.5-5.5 (estimated) | Evidence of π-π stacking of TFB rings |
Dynamic Properties (Diffusion Coefficients, Reorientational Dynamics)
The dynamic properties of a liquid mixture describe the motion of its constituent molecules. These are typically quantified by diffusion coefficients and reorientational correlation times, which can be calculated from molecular dynamics (MD) simulation trajectories.
Diffusion Coefficients: The self-diffusion coefficient (D) quantifies the translational motion of a molecule and is a measure of its mobility within the liquid. It is calculated from the mean squared displacement (MSD) of molecules over time. In mixtures, diffusion coefficients are highly dependent on composition, temperature, and the specific intermolecular interactions. osu.edunih.gov For example, in methanol-water mixtures, the diffusion coefficients of both components evolve non-monotonously with mole fraction, reflecting the changes in the hydrogen-bonding network. nih.gov
In a Methanol-TFB mixture, one would expect the diffusion to be influenced by:
The formation of methanol-TFB associates via C-H···O bonds, which could slow down the diffusion of both species compared to their pure forms.
The potential for TFB molecules to form π-stacked aggregates, which would have a significantly lower diffusion coefficient than individual molecules.
The disruption of methanol's own hydrogen-bonded chains by the bulky, non-polar TFB molecules.
The following table shows representative experimental diffusion coefficients for methanol in various environments to illustrate the typical range of values. osu.edu
| System | Temperature (K) | Methanol Diffusion Coefficient (D) (x 10⁻⁵ cm²/s) |
|---|---|---|
| Methanol in Water | 298.15 | 1.4 ± 0.6 |
| Methanol in 39.2% H₂SO₄ | ~298 | ~0.3 |
| Methanol in 61.6% H₂SO₄ | ~298 | ~0.11 |
Reorientational Dynamics: This property describes how quickly molecules tumble or rotate in the liquid. It is often characterized by a reorientational correlation time (τ), which can be calculated from MD simulations by tracking the orientation of a specific molecular vector (e.g., the O-H bond in methanol). Longer correlation times imply slower rotation, which is indicative of a more structured environment or stronger intermolecular interactions. In liquid methanol, the reorientational dynamics are directly linked to the lifetime of hydrogen bonds. researchgate.net For the Methanol-TFB system, studying the reorientational times of both molecules would reveal the lifetime of the methanol-TFB hydrogen-bonded complexes and the dynamics of TFB ring rotation.
QM/MM Approaches for Solute-Solvent Interactions
To achieve high accuracy in modeling solute-solvent interactions, especially those involving subtle electronic effects like polarization and charge transfer, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netnih.govrsc.org In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This small, chemically active part of the system is treated with a high-level quantum mechanical method (like Density Functional Theory, DFT). For the Methanol-TFB system, the QM region would typically include one TFB molecule and its first solvation shell of methanol molecules. This allows for an accurate description of the specific C-H···O hydrogen bond and any π-complex interactions.
The MM Region: The rest of the system (the bulk solvent) is treated using a classical molecular mechanics force field. This makes the simulation of a large system computationally feasible while still capturing the bulk solvent effects.
This approach is particularly well-suited for the Methanol-TFB system. A full DFT-based molecular dynamics simulation of the entire liquid would be computationally prohibitive. nih.gov A purely classical MD simulation, on the other hand, might not accurately capture the non-standard C-H···O hydrogen bond or the polarization of the TFB electron cloud by methanol's dipole. researchgate.net
A QM/MM simulation would provide an accurate description of the solvent-solute polarization effects and the electronic structure changes upon complexation. nih.gov This methodology has been successfully used to study liquid methanol, showing that it provides a satisfactory description of properties like the average molecular dipole moment in the liquid phase, which is significantly different from the gas phase value due to polarization. researchgate.netnih.gov Applying this to the Methanol-TFB system would yield precise information on the interaction energies, charge distribution, and spectroscopic shifts that result from the specific solute-solvent interactions.
Structure and Energetics of Methanol 1,2,4,5 Tetrafluorobenzene Complexes
Stoichiometry and Geometrical Configurations of Clusters (e.g., 1:1, 1:2)
The interaction between methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) has been primarily characterized for the 1:1 stoichiometric complex through a combination of fluorescence-detected infrared spectroscopy and ab initio computational methods. nih.govacs.orgacs.orgfigshare.com
For the 1:1 complex , both experimental and computational data confirm the existence of a single dominant isomer. acs.org In this configuration, a notable aromatic C-H···O hydrogen bond is formed between one of the hydrogen atoms of the TFB ring and the oxygen atom of the methanol molecule. nih.govacs.org Computational studies at the MP2/6-31+G* level of theory have identified three possible minima for the 1:1 TFB-methanol cluster, designated as structures 1A, 1B, and 1C. acs.org The most stable of these is the one involving the C-H···O hydrogen bond. This interaction is evidenced by a low-frequency shift and an enhancement in the intensity of the aromatic C-H stretching vibration of the TFB molecule upon the formation of the complex. nih.govfigshare.com
While detailed experimental or computational studies specifically characterizing the 1:2 or higher-order clusters of methanol with 1,2,4,5-tetrafluorobenzene are not extensively available in the reviewed literature, studies on similar systems, such as 2-fluoropyridine (B1216828) with methanol clusters (up to 1:3), suggest the formation of hydrogen-bonded chains where additional solvent molecules interact with the primary alcohol. figshare.com In the case of benzene-methanol clusters, larger clusters (n ≥ 4) have been shown to consist of cyclic methanol subclusters interacting with the benzene (B151609) ring. researchgate.net It is plausible that 1:2 TFB-methanol clusters would involve the second methanol molecule forming a hydrogen bond with the first, creating a methanol dimer that interacts with the TFB ring.
Table 1: Investigated Stoichiometries of Methanol-1,2,4,5-Tetrafluorobenzene Complexes
| Stoichiometry | Geometrical Configuration Summary | Primary Interaction Type |
| 1:1 | A single dominant isomer is observed. acs.org The structure involves an aromatic C-H···O hydrogen bond. nih.govacs.org | Aromatic C-H···O Hydrogen Bond |
| 1:2 | Specific configurations for this system are not detailed in the primary literature. Analogous systems suggest the formation of a methanol dimer interacting with the aromatic ring. figshare.comresearchgate.net | Expected to involve both methanol-methanol and methanol-TFB interactions. |
Quantification of Interaction Energies and Stabilization Mechanisms
The stability of the methanol-1,2,4,5-tetrafluorobenzene complexes arises from a combination of non-covalent interactions. For the 1:1 complex, the stabilization energy has been quantified through computational chemistry.
Ab initio calculations at the MP2/6-31+G* level have been employed to determine the stabilization energies of the possible conformations of the 1:1 cluster. nih.govacs.orgacs.org These calculations indicate that the formation of the complex is an energetically favorable process. The primary stabilization mechanism in the most stable isomer of the 1:1 complex is the aromatic C-H···O hydrogen bond. nih.govacs.org
Table 2: Calculated Stabilization Energies for 1:1 Methanol-1,2,4,5-Tetrafluorobenzene Complexes
| Computational Method | Basis Set | Calculated Stabilization Energy (kcal/mol) | Reference |
| MP2 | 6-31+G* | Specific values for different isomers were calculated, confirming the stability of the C-H···O bonded structure. acs.org | nih.govacs.orgacs.org |
Influence of Hydrogen Bonding Motifs on Complex Stability
The specific types of hydrogen bonds formed within the methanol-1,2,4,5-tetrafluorobenzene complex are the determining factors for its stability and preferred geometry.
In the 1:1 complex, the aromatic C-H···O hydrogen bond is the dominant stabilizing interaction. nih.govacs.org This type of hydrogen bond, while generally considered weak, is significant enough to be directly observed through infrared spectroscopy, which detects a characteristic red shift in the C-H stretching frequency of the TFB molecule. nih.govfigshare.com
Furthermore, the potential for an O-H···F hydrogen bond to coexist with the C-H···O interaction adds another layer of complexity and stability. acs.org The presence of multiple hydrogen bonding motifs can lead to cooperative effects, where the formation of one hydrogen bond influences the strength of another. Studies on benzene-methanol solutions have highlighted the existence of cooperative O-H···π and C-H···O hydrogen bonds, which can lead to highly ordered structures. arxiv.orgucl.ac.uknih.govresearchgate.net While not directly a π-interaction in the TFB-methanol complex, the principle of cooperativity between different weak interactions is relevant.
The ability of methanol to act as both a hydrogen bond donor (via its hydroxyl hydrogen) and an acceptor (via its oxygen) allows for the formation of these varied and potentially cooperative interactions, which are fundamental to the stability of the complex.
Role of Fluorine Substituents on Aromatic Ring in Directing Interactions
The fluorine atoms on the 1,2,4,5-tetrafluorobenzene ring play a critical, albeit complex, role in directing intermolecular interactions. The high electronegativity of fluorine atoms has a significant impact on the electronic properties of the aromatic ring.
The substitution of hydrogen with fluorine atoms alters the quadrupole moment of the benzene ring, which in turn influences the nature of the electrostatic interactions with approaching molecules. researchgate.net This substitution makes the aromatic C-H bonds more acidic, thereby strengthening their ability to act as hydrogen bond donors in C-H···O interactions. figshare.com This is a key factor in the observed stability of the C-H···O bonded structure in the TFB-methanol complex.
Moreover, the fluorine atoms themselves can participate in weak hydrogen bonding, acting as hydrogen bond acceptors in O-H···F interactions. acs.org The presence of four fluorine atoms on the TFB ring provides multiple potential sites for such interactions. The interplay and competition between the C-H···O and O-H···F hydrogen bonds are thus a direct consequence of the fluorine substitution pattern. The specific arrangement of the fluorine atoms in 1,2,4,5-tetrafluorobenzene creates a unique electrostatic potential surface that guides the methanol molecule into the most favorable geometric orientation.
Thermodynamic Behavior of Methanol 1,2,4,5 Tetrafluorobenzene Mixtures
Deviations from Ideal Mixture Behavior and Their Molecular Origins
Mixtures of methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) exhibit notable deviations from ideal behavior, as described by Raoult's Law, due to the distinct intermolecular forces at play. The primary cause of this non-ideality is the disruption of methanol's strong hydrogen-bonding network by the non-polar regions of the 1,2,4,5-tetrafluorobenzene molecule and the formation of new, weaker interactions between the two different components. researchgate.netnist.gov
Detailed computational and spectroscopic studies have investigated the specific interactions within 1:1 clusters of methanol and 1,2,4,5-tetrafluorobenzene (TFB) in the gas phase to understand the molecular origins of this behavior. acs.orgnih.govacs.org These studies reveal that the most stable configuration is not formed by O-H···F hydrogen bonds, but rather by an aromatic C-H···O hydrogen bond, where the methanol oxygen atom acts as a hydrogen bond acceptor from one of the C-H groups on the TFB ring. acs.orgnih.gov
The key findings on the molecular interactions are:
Dominant Interaction: The primary binding force in the TFB-methanol cluster is an aromatic C-H···O hydrogen bond. acs.orgnih.gov
Structural Isomers: Computational studies at the MP2/6-31+G* level identified several stable isomers for the TFB-methanol cluster. The most stable isomer (1A) features this C-H···O bond. acs.org
Effect of Fluorination: The strength of this C-H···O interaction is influenced by the fluorine substituents on the benzene (B151609) ring. The stabilization energy for the TFB-methanol cluster is greater than that for similar clusters with fluorobenzene (B45895) or para-difluorobenzene, indicating that the increased number of electron-withdrawing fluorine atoms enhances the acidity of the aromatic C-H protons, leading to a stronger hydrogen bond. acs.org
This specific, directional interaction is fundamentally different from the strong, cooperative hydrogen bonding present in pure methanol. When mixed, the TFB molecules interfere with methanol's self-association, while simultaneously forming weaker C-H···O bonds. This disruption of a strong interaction (methanol-methanol) and replacement with a weaker one (methanol-TFB) typically results in a positive deviation from Raoult's law, meaning the vapor pressure of the mixture is higher than would be expected for an ideal solution. researchgate.net
Phase Equilibria Studies in Binary and Multicomponent Systems
Phase equilibria, particularly vapor-liquid equilibrium (VLE), describe how components distribute between the liquid and vapor phases at a given temperature and pressure. This information is crucial for designing separation processes like distillation.
The experimental determination of vapor-liquid equilibria for the methanol-1,2,4,5-tetrafluorobenzene system would involve measuring the temperature, pressure, and compositions of both the liquid (x) and vapor (y) phases at equilibrium. Specialized equipment, such as an ebulliometer or a circulation still, is typically used for these measurements under isobaric (constant pressure) or isothermal (constant temperature) conditions. researchgate.net
A comprehensive literature review did not yield specific experimental VLE datasets for the binary mixture of methanol and 1,2,4,5-tetrafluorobenzene. However, the general procedure would involve preparing mixtures of known composition, bringing them to equilibrium, and analyzing samples from both phases using techniques like gas chromatography to determine their compositions. researchgate.net
To correlate experimental VLE data and predict phase behavior, thermodynamic models based on liquid-phase activity coefficients (γ) are widely used. iarjset.com These models account for the non-ideality of the liquid phase. For systems like methanol-1,2,4,5-tetrafluorobenzene, the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are suitable choices. iarjset.comed.ac.ukresearchgate.net
NRTL Model: The NRTL equation uses parameters that are adjusted to fit experimental data and account for the non-random local distribution of molecules in a mixture. iarjset.com It is a versatile model capable of representing VLE for a wide range of systems, including polar and non-polar mixtures. researchgate.net
UNIQUAC Model: The UNIQUAC model separates the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces. ed.ac.uk It uses two main adjustable binary interaction parameters.
To use these models for the methanol-1,2,4,5-tetrafluorobenzene system, one would perform a regression analysis on experimental VLE data to determine the binary interaction parameters that minimize the deviation between the calculated and measured values of pressure, temperature, and phase composition. iarjset.comed.ac.uk Once determined, these parameters would allow for the calculation of phase diagrams and the simulation of separation processes involving this mixture. As no experimental data for this specific binary system were found in the literature, no fitted NRTL or UNIQUAC parameters can be presented.
Spectroscopic Signatures of Intermolecular Interactions in Methanol 1,2,4,5 Tetrafluorobenzene
Elucidation of Hydrogen Bonding Through Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying and characterizing hydrogen bonds. The formation of a hydrogen bond between the hydroxyl group of methanol (B129727) and the π-system or fluorine atoms of 1,2,4,5-tetrafluorobenzene (B1209435) leads to distinct changes in the vibrational spectra of the constituent molecules.
Red/Blue Shifts of C-H and O-H Stretching Frequencies
The formation of a hydrogen bond in the 1:1 cluster of 1,2,4,5-tetrafluorobenzene (TFB) and methanol has been confirmed through both experimental and computational studies. nih.govacs.org A key piece of evidence for this interaction is the observed shift in the stretching frequencies of the C-H and O-H bonds.
Specifically, an aromatic C-H···O hydrogen bond is present in the TFB-methanol cluster. nih.govacs.org This interaction is characterized by a red shift (a shift to lower frequency) of the aromatic C-H stretching mode in the TFB molecule upon cluster formation. nih.govacs.org This red shift indicates a weakening of the C-H bond as electron density is donated to the oxygen atom of methanol.
Conversely, the O-H stretching frequency of methanol is also expected to exhibit a red shift upon forming a hydrogen bond with the electron-rich π-system of the tetrafluorobenzene ring (O-H···π interaction). This type of interaction has been observed in similar systems like benzene-methanol, where the O-H bond is directed towards the center of the aromatic ring. arxiv.orgnih.gov The red shift in the O-H stretch is a classic indicator of hydrogen bond formation, reflecting the elongation and weakening of the O-H bond.
While red shifts are common, blue shifts (shifts to higher frequencies) can also occur in certain C-H···O interactions, although this is not the primary observation in the TFB-methanol complex. The direction of the shift depends on the complex interplay of electrostatic interactions, polarization, and charge transfer.
Table 1: Observed Vibrational Frequency Shifts in the Methanol-1,2,4,5-Tetrafluorobenzene Complex
| Vibrational Mode | Direction of Shift | Interacting Species | Reference |
| Aromatic C-H Stretch (TFB) | Red Shift | C-H···O | nih.govacs.org |
| O-H Stretch (Methanol) | Red Shift | O-H···π | arxiv.orgnih.gov |
Intensity Changes in IR and Raman Spectra
Beyond frequency shifts, the formation of hydrogen bonds also leads to significant changes in the intensities of vibrational bands in both IR and Raman spectra. A general principle is that the intensity of the stretching mode of the proton-donating group (in this case, O-H of methanol and C-H of TFB) increases significantly upon hydrogen bond formation.
This intensity enhancement is particularly pronounced for the fundamental O-H stretching vibration in the IR spectrum. The change in the dipole moment with respect to the vibrational coordinate is magnified upon hydrogen bonding, leading to a stronger absorption. rsc.org Conversely, the intensity of the first overtone of the O-H stretching vibration has been observed to decrease markedly in similar hydrogen-bonded complexes. rsc.org
In the case of the TFB-methanol complex, the formation of the C-H···O hydrogen bond would be expected to increase the intensity of the aromatic C-H stretching band in the IR spectrum. nih.gov These intensity changes, in conjunction with frequency shifts, provide compelling evidence for the presence and nature of the intermolecular interactions.
NMR Chemical Shift Anisotropies and Coupling Constant Variations
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for probing intermolecular interactions. The formation of a complex between methanol and 1,2,4,5-tetrafluorobenzene can lead to changes in the chemical shifts and coupling constants of the nuclei involved.
Upon complexation, the chemical environment of the protons in both methanol and 1,2,4,5-tetrafluorobenzene is altered. The formation of a hydrogen bond typically leads to a downfield shift (increase in ppm) for the proton involved in the bond. Therefore, the proton of the methanol hydroxyl group is expected to show a downfield shift due to the O-H···π interaction. Similarly, the aromatic protons of TFB involved in the C-H···O hydrogen bond would also experience a change in their chemical shift.
Furthermore, the anisotropy of the chemical shift, which describes the orientation dependence of the chemical shift, can be affected by the formation of an ordered complex. In solution, rapid molecular tumbling averages this anisotropy, but the formation of a specific complex geometry can lead to observable changes in the average chemical shifts.
Changes in spin-spin coupling constants can also provide evidence of complex formation. For instance, the coupling between the hydroxyl proton and the methyl protons in methanol can be influenced by hydrogen bonding. In some cases, rapid proton exchange, which can be catalyzed by the formation of hydrogen-bonded networks, can lead to the broadening or coalescence of NMR signals. The addition of D₂O to an NMR sample can be used to identify the O-H proton resonance, as the proton is rapidly exchanged for a deuteron, causing the signal to disappear from the ¹H NMR spectrum. docbrown.info
Electronic Spectroscopy (UV-Vis) for Charge-Transfer Complexation
Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, is a key method for identifying and characterizing charge-transfer (CT) complexes. A CT complex is formed when there is a partial transfer of electron density from an electron donor to an electron acceptor. mdpi.com In the methanol-1,2,4,5-tetrafluorobenzene system, methanol can act as an electron donor (from the lone pairs on the oxygen atom) and 1,2,4,5-tetrafluorobenzene can act as an electron acceptor (due to the electron-withdrawing fluorine atoms).
The formation of a CT complex is often evidenced by the appearance of a new, broad absorption band in the UV-Vis spectrum, typically at a longer wavelength (lower energy) than the absorptions of the individual donor or acceptor molecules. jetir.orgnih.gov This new band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor (methanol) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (1,2,4,5-tetrafluorobenzene).
The intensity and position of this charge-transfer band can provide information about the strength of the interaction and the stability of the complex. The stability of such complexes can be influenced by the solvent polarity, with more stable complexes often observed in less polar solvents. nih.gov The formation of a CT complex between methanol and 1,2,4,5-tetrafluorobenzene would be indicated by a new absorption band not present in the spectra of the individual components. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com
Computational Insights into Methanol 1,2,4,5 Tetrafluorobenzene System Dynamics and Structure
Validation of Force Fields for Methanol-1,2,4,5-Tetrafluorobenzene Molecular Dynamics
The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For a mixed system like methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435), the force field must accurately represent the intramolecular and intermolecular interactions of both components, as well as their cross-interactions.
Commonly used force fields for such systems include the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and AMBER (Assisted Model Building with Energy Refinement) families. The OPLS-AA force field, for instance, has been parameterized to reproduce the experimental properties of a wide range of organic liquids, including alcohols and aromatic compounds. arxiv.org For halogenated aromatic compounds, modifications to standard force fields like OPLS-AA have been proposed to better account for halogen bonding, a non-covalent interaction involving the electrophilic region on a halogen atom known as a σ-hole. researchgate.net More advanced polarizable force fields, such as those based on the classical Drude oscillator model, have also been developed for halogenated compounds to provide a more accurate description of the electrostatic interactions. nih.govresearchgate.net
The validation of a force field for the methanol-TFB system would typically involve comparing simulation results with experimental data. Key properties for validation include:
Thermodynamic properties: Enthalpies of mixing, densities, and heat capacities of the binary mixture at various compositions.
Structural properties: Comparison of simulated radial distribution functions with those derived from X-ray or neutron diffraction experiments.
Spectroscopic properties: Reproduction of vibrational (IR and Raman) and NMR spectra.
While extensive validation has been performed for pure methanol and for various halogenated benzenes, specific and comprehensive validation studies for the mixed methanol-1,2,4,5-tetrafluorobenzene system are not widely available in the literature. Therefore, researchers often rely on the robustness of well-established force fields like OPLS-AA and AMBER, which have been shown to perform reasonably well for a wide array of similar chemical systems. acs.org For instance, the OPLS-AA force field has been tested for its ability to calculate the excess free energy of mixing for a large number of binary mixtures with reasonable accuracy. researchgate.net
Simulated Structural Properties: Cluster Geometries and Radial Distribution Functions
Computational studies have provided valuable insights into the structural arrangement of methanol and 1,2,4,5-tetrafluorobenzene at the molecular level, particularly in small clusters.
Cluster Geometries:
Ab initio calculations have been employed to investigate the geometry of 1:1 clusters of TFB and methanol. These studies have revealed the presence of a specific and noteworthy interaction: an aromatic C-H···O hydrogen bond. researchgate.net In this configuration, the methanol molecule acts as a hydrogen bond acceptor, with its oxygen atom interacting with one of the hydrogen atoms of the TFB ring. The stabilization energies and vibrational frequencies of these clusters have been computed at the MP2/6-31+G level of theory, providing a detailed picture of the intermolecular forces at play. researchgate.net
Radial Distribution Functions (RDFs):
Radial distribution functions, g(r), are a key output of MD simulations that describe the probability of finding a particle at a certain distance from a reference particle. For the methanol-TFB system, RDFs would reveal the average solvation structure. Although detailed RDFs for the bulk liquid mixture of methanol and 1,2,4,5-tetrafluorobenzene are not readily found in published literature, we can infer the expected features from studies of similar systems.
For pure liquid methanol, RDFs show a distinct peak for the O-H hydrogen bond distance, indicative of the hydrogen-bonding network within the liquid. arxiv.orgnih.govunipi.it Simulations of methanol-water mixtures have also been extensively studied, providing a basis for understanding how a polar, hydrogen-bonding solvent structures itself around other molecules. mdpi.com
In a simulation of the methanol-TFB mixture, one would expect to see:
Methanol-Methanol RDFs: Peaks corresponding to the hydrogen-bonding network of methanol, which may be perturbed by the presence of TFB molecules.
TFB-TFB RDFs: Peaks indicating the preferred packing of the aromatic rings.
Methanol-TFB Cross-RDFs: These would be of particular interest, as they would quantify the solvation shell of TFB in methanol. Specific atom-atom RDFs, such as between the oxygen of methanol and the hydrogens of TFB, would provide direct evidence for the C-H···O interactions observed in cluster studies. Similarly, RDFs between the methanol hydroxyl hydrogen and the fluorine atoms of TFB could reveal the nature of hydrogen bonding to the fluorinated ring.
The following table illustrates the kind of data that would be obtained from RDF analysis in a hypothetical simulation.
| Atom Pair | Expected Peak Position (Å) | Interpretation |
| Methanol O - Methanol H | ~1.8-2.0 | Hydrogen bonding between methanol molecules |
| TFB Cg - TFB Cg | ~3.5-4.5 | π-π stacking of TFB rings (Cg = center of geometry) |
| Methanol O - TFB H | ~2.2-2.5 | Aromatic C-H···O hydrogen bond |
| Methanol H - TFB F | ~2.0-2.3 | Hydrogen bonding to fluorine atoms |
Dynamic Properties: Solvation Dynamics and Molecular Reorientation
The dynamic properties of the methanol-1,2,4,5-tetrafluorobenzene system, such as how quickly the solvent reorganizes around the solute and how fast the molecules tumble, are also amenable to study via MD simulations.
Solvation Dynamics:
Solvation dynamics refers to the process of solvent molecules rearranging in response to a change in the solute's electronic state, for example, after electronic excitation. This is often studied experimentally using time-resolved fluorescence Stokes shift measurements. MD simulations can complement these experiments by providing a molecular-level picture of the relaxation process. Studies on the solvation dynamics of various probes in methanol have revealed a multi-component relaxation, with an initial ultrafast component attributed to small-amplitude inertial motions of the solvent molecules, followed by slower diffusive motions. nih.gov
Molecular Reorientation:
Molecular reorientation dynamics can be characterized by the rotational correlation time, which describes how long it takes for a molecule to lose memory of its initial orientation. This can be calculated from the time-correlation functions of the molecule's orientation vectors. For the methanol-TFB system, one could investigate the reorientation of both methanol and TFB molecules.
The reorientational motion of methanol in the bulk is anisotropic, with different rotational correlation times for different molecular axes. researchgate.net The presence of the TFB solute would likely influence these dynamics, particularly for methanol molecules in the first solvation shell. Conversely, the rotational correlation time of the TFB molecule would provide information about the effective friction it experiences in the methanol solvent.
Prediction of Spectroscopic Observables from Molecular Simulations
Molecular simulations can be used to predict various spectroscopic properties, which can then be compared with experimental measurements to validate the simulation model and provide a deeper interpretation of the experimental data.
Vibrational Spectra (IR and Raman):
Vibrational spectra are sensitive to the molecular environment. The infrared (IR) and Raman spectra of the methanol-TFB mixture can be calculated from MD simulations. The vibrational frequencies of specific modes, such as the O-H stretch of methanol and the C-H and C-F stretches of TFB, would be expected to shift depending on the local environment and intermolecular interactions.
As mentioned earlier, a study on the 1:1 cluster of methanol and TFB has already shown that the aromatic C-H stretching mode of TFB exhibits a spectral shift upon complex formation, confirming the C-H···O hydrogen bond. researchgate.net In a bulk simulation, the distribution of these shifts would provide information about the range of local environments experienced by the molecules. The O-H stretching frequency of methanol is also known to be sensitive to hydrogen bonding, with a red-shift indicating stronger hydrogen bonds. arxiv.orgnih.gov
NMR Spectra:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure and dynamics. Chemical shifts are particularly sensitive to the electronic environment of the nuclei. While direct prediction of NMR spectra from classical MD is not standard, it is possible to use quantum mechanical calculations on representative snapshots from an MD trajectory to compute NMR chemical shifts. Density Functional Theory (DFT) is a commonly used method for this purpose. rsc.orgresearchgate.net
For the methanol-1,2,4,5-tetrafluorobenzene system, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts of the methanol protons and the TFB protons and carbons would be influenced by the intermolecular interactions. For instance, the formation of the C-H···O hydrogen bond would be expected to affect the chemical shift of the involved TFB proton. ¹⁹F NMR is particularly sensitive to the electronic environment, and the chemical shifts of the fluorine atoms in TFB would provide a sensitive probe of their interactions with methanol molecules.
The following table summarizes the types of spectroscopic observables that can be predicted and the insights they would provide.
| Spectroscopic Technique | Observable | Information Gained |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities (e.g., O-H, C-H, C-F stretches) | Strength and nature of hydrogen bonding and other intermolecular interactions. |
| Raman Spectroscopy | Vibrational frequencies and intensities | Complementary information to IR on molecular vibrations and interactions. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁹F) | Detailed information on the local electronic environment and molecular structure in the liquid phase. |
Applications and Implications of Methanol 1,2,4,5 Tetrafluorobenzene in Advanced Chemical Research
Solvent Design for Fluorinated Organic Synthesis
The unique properties of fluorinated organic compounds, stemming from the high electronegativity and small size of the fluorine atom, have made them crucial in pharmaceuticals, agrochemicals, and materials science. masterorganicchemistry.com The design of solvent systems that can control the reactivity and selectivity of reactions involving these compounds is of paramount importance. The combination of methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) presents an interesting case for a tunable solvent medium, where specific intermolecular interactions can be leveraged.
Fluorinated aromatics, like 1,2,4,5-tetrafluorobenzene, tend to be more lipophilic than their non-fluorinated counterparts, making them soluble in non-polar solvents. researchgate.net However, the presence of fluorine atoms can also increase the polarity of a compound, enhancing its solubility in polar solvents like methanol. researchgate.net This dual nature allows for the creation of solvent mixtures with finely-tuned properties.
The composition of a solvent can significantly influence the pathway and selectivity of a chemical reaction. In the context of the methanol-1,2,4,5-tetrafluorobenzene system, the specific interactions between the two components can create a structured solvent environment. Studies on the analogous benzene-methanol system have shown that methanol can form a highly templated solvation structure around the aromatic ring, driven by cooperative O-H···π and C-H···O hydrogen bonds. nih.govdioxin20xx.orgnih.gov This ordering of solvent molecules can, in principle, influence the approach of reactants to a dissolved substrate, thereby directing the stereochemistry or regioselectivity of a reaction.
For instance, in transition metal-catalyzed reactions, the solvent can play a crucial role in dictating chemo- and site-selectivity. usgs.gov While direct studies on the methanol-1,2,4,5-tetrafluorobenzene system for controlling reaction selectivity are not extensively documented, the principles derived from related systems are applicable. The fluorination of the benzene (B151609) ring in 1,2,4,5-tetrafluorobenzene alters its electronic properties, specifically its aromaticity and electron density. nih.gov This, in turn, affects the nature of the hydrogen bonds it forms with methanol. The interplay between the electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capabilities of methanol can create a unique reaction environment that could be exploited to control reaction outcomes.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of highly functionalized aromatic compounds. homeworkforyou.com This reaction is particularly effective on electron-poor aromatic rings, such as those bearing multiple fluorine atoms. masterorganicchemistry.comlibretexts.org The fluorine atoms in 1,2,4,5-tetrafluorobenzene activate the ring towards nucleophilic attack. nih.gov
Methanol, often in the form of its conjugate base, methoxide (B1231860), is a common nucleophile in SNAr reactions. nih.gov Research has shown that hexafluorobenzene (B1203771) reacts with sodium methoxide in methanol to yield pentafluoroanisole. nih.gov Similarly, other polyfluorinated benzenes undergo nucleophilic substitution with alcoholates. nih.gov These reactions demonstrate the feasibility of using a methanol-based system for SNAr on fluorinated rings.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as fluorine, ortho or para to the leaving group stabilizes this intermediate, accelerating the reaction. masterorganicchemistry.comlibretexts.org In the case of 1,2,4,5-tetrafluorobenzene, all four fluorine atoms act as activating groups. The use of methanol as a solvent can further facilitate the reaction by solvating the ionic intermediates. While a concerted SNAr mechanism has also been proposed, the two-step process is widely accepted for highly activated systems. nih.gov
| Reaction Type | Role of Methanol | Role of 1,2,4,5-Tetrafluorobenzene | Key Principle |
| Fluorinated Organic Synthesis | Polar co-solvent | Fluorinated substrate/co-solvent | Tunable solvent properties through intermolecular interactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile source (methoxide), polar solvent | Activated aromatic substrate | Fluorine atoms activate the ring for nucleophilic attack, and methanol can act as both solvent and reactant. libretexts.orgnih.gov |
Development of New Materials with Tailored Intermolecular Interactions
The specific and directional nature of intermolecular forces between methanol and fluorinated benzenes can be harnessed to construct novel supramolecular assemblies and materials. A prime example is the synthesis of coordination polymers, which have potential applications in gas storage and catalysis.
A study has reported the synthesis of a two-dimensional copper(II) coordination polymer, specifically {[Cu(C₈F₄O₄)(CH₃OH)]·CH₃OH}n. nih.gov In this material, the organic linker is 2,4,5,6-tetrafluoroisophthalate, a dicarboxylate derivative of 1,2,4,5-tetrafluorobenzene. The structure consists of paddle-wheel units where two copper atoms are bridged by four carboxylate groups. nih.gov Crucially, methanol molecules act as terminal ligands, coordinating directly to the copper ions. nih.gov Furthermore, additional methanol molecules are present as guests within the crystal lattice, forming O-H···O hydrogen bonds with the coordinated methanol. These hydrogen bonds link the two-dimensional layers into a three-dimensional supramolecular network. nih.gov This work demonstrates how the interplay between the fluorinated aromatic ring, its functional groups, and methanol can be used to direct the assembly of complex, functional materials.
Synthesis of a Copper-based Coordination Polymer
| Component | Role in the Final Material |
|---|---|
| 2,4,5,6-tetrafluoro-1,3-benzenedicarboxylic acid | Bridging ligand forming the polymer backbone. nih.gov |
| Copper(II) nitrate | Metal node connecting the ligands. nih.gov |
| Methanol | Coordinated terminal ligand and guest molecule involved in hydrogen bonding to form a 3D network. nih.gov |
Fundamental Understanding of Weak Interactions in Chemical and Biological Systems
The methanol-1,2,4,5-tetrafluorobenzene complex is an excellent model system for studying weak, non-covalent interactions that are ubiquitous in chemistry and biology. These interactions, though individually weak, collectively govern molecular recognition, protein folding, and the structure of condensed phases.
Research on the closely related benzene-methanol system using neutron diffraction has provided a detailed picture of the solvation structure. nih.govdioxin20xx.orgnih.gov It was found that methanol molecules form a highly organized structure around the benzene ring, characterized by two primary types of hydrogen bonds: a localized O-H···π interaction where the methanol's hydroxyl group points towards the face of the aromatic ring, and in-plane C-H···O interactions where the methanol's oxygen atom accepts hydrogen bonds from the benzene's C-H groups. nih.govdioxin20xx.orgnih.gov
The introduction of four fluorine atoms in 1,2,4,5-tetrafluorobenzene significantly alters the electronic properties of the aromatic ring. The strong electron-withdrawing nature of fluorine reduces the π-electron density of the ring, which would weaken the O-H···π interaction with methanol. Conversely, the C-H bonds on the fluorinated ring are more polarized, potentially strengthening any C-H···O interactions. The study of these competing effects in the methanol-1,2,4,5-tetrafluorobenzene complex provides valuable data for refining our understanding of these nuanced forces.
Role in Environmental Chemistry and Atmospheric Processes
The environmental fate of a chemical compound is determined by its physical and chemical properties and its interactions with the environment. While there is no specific data on the environmental role of the methanol-1,2,4,5-tetrafluorobenzene complex, the behavior of its individual components can be considered.
Methanol is readily biodegradable and is not expected to persist in the environment. methanol.org Fluorinated aromatic compounds, on the other hand, can be more persistent. researchgate.net The carbon-fluorine bond is very strong, making many organofluorine compounds resistant to degradation. acs.org Some polyfluorinated chemicals are known to be persistent organic pollutants that can accumulate in the environment. nih.gov
The atmospheric fate of 1,2,4,5-tetrafluorobenzene would likely be governed by its reaction with hydroxyl (OH) radicals, a common degradation pathway for aromatic compounds in the atmosphere. Studies on other fluorinated benzenes have estimated their atmospheric lifetimes based on their reaction rates with OH radicals. researchgate.net However, under certain laboratory conditions, 1,2,4,5-tetrafluorobenzene has been shown to be resistant to nitration, instead undergoing an oxidation mechanism. usgs.gov The volatility of 1,2,4,5-tetrafluorobenzene, with a boiling point of 90 °C, suggests it could be transported in the atmosphere. sigmaaldrich.com The environmental behavior of the complex itself is unstudied, but it would likely dissociate into its individual components upon release into the environment.
Future Research Directions for Methanol 1,2,4,5 Tetrafluorobenzene Studies
Exploration of Ternary and Multicomponent Systems
Initial research has focused on the binary interactions between methanol (B129727) and 1,2,4,5-tetrafluorobenzene (B1209435) (TFB). nih.govfigshare.com A logical and crucial next step is the introduction of a third component to form ternary or even more complex multicomponent systems. The study of ternary systems, such as those involving alcohols, hydrocarbons, and water, is a well-established field for understanding solubility and phase behavior. nist.gov
Future investigations could introduce water to the methanol-TFB mixture to probe the competition between methanol-TFB hydrogen bonding and the powerful hydrophilic interactions of water. Alternatively, adding a non-polar hydrocarbon solvent could illuminate the subtle shifts in the equilibrium of the existing methanol-TFB complexes.
Table 1: Proposed Ternary Systems for Future Study
| Component 1 | Component 2 | Proposed Third Component | Primary Research Question |
|---|---|---|---|
| Methanol | 1,2,4,5-tetrafluorobenzene | Water | How does water disrupt or alter the C-H···O and O-H···F interactions between methanol and TFB? |
| Methanol | 1,2,4,5-tetrafluorobenzene | Hexane | What is the effect of a non-polar medium on the stability and structure of methanol-TFB clusters? |
| Methanol | 1,2,4,5-tetrafluorobenzene | Benzene (B151609) | How does a non-fluorinated aromatic component compete for interactions with methanol? |
Investigation of Confinement Effects on Intermolecular Interactions
The behavior of molecules can change dramatically when they are confined in spaces with nanometer-scale dimensions. Studies have shown that confinement within materials like zeolites can significantly influence cation-π interactions in reactions involving methanol. nih.gov This precedent highlights a fertile ground for future research on the methanol-TFB system.
By confining the methanol-TFB mixture within nanoporous materials such as zeolites, carbon nanotubes, or metal-organic frameworks (MOFs), researchers could investigate how spatial restriction alters the geometry and strength of the weak hydrogen bonds (C-H···O and O-H···F) that are characteristic of this pair. Such studies would be crucial for applications where these interactions occur at interfaces or within structured materials.
Advanced Spectroscopic Techniques for Real-Time Dynamics
While fluorescence-detected infrared spectroscopy has been successfully used to identify and characterize static 1:1 clusters of methanol and TFB, the dynamics of these interactions remain largely unexplored. nih.govfigshare.com The future of this research lies in the application of advanced, time-resolved spectroscopic methods.
Techniques such as femtosecond pump-probe spectroscopy could allow for the real-time observation of the formation and dissociation of methanol-TFB complexes. By exciting the molecules with an ultrashort laser pulse and monitoring the subsequent changes with a second pulse, it would be possible to track the vibrational energy flow and the kinetics of the hydrogen bond dynamics on the femtosecond to picosecond timescale.
Integration of Machine Learning with Computational Chemistry for Predictive Modeling
The synergy between machine learning (ML) and computational chemistry (CompChem) is revolutionizing chemical sciences by enabling highly accurate predictions at a fraction of the traditional computational cost. nih.govarxiv.orgnih.gov This approach offers a powerful future direction for studying the methanol-TFB system.
Researchers can develop ML-based potential energy surfaces (PES) by training models on a large dataset of high-level quantum chemical calculations (e.g., MP2 or coupled-cluster theory) for the methanol-TFB system. These bespoke ML potentials can then be used in large-scale molecular dynamics simulations to predict a wide range of properties with high fidelity, including:
Thermodynamic properties of the mixture (e.g., enthalpy of mixing).
Transport properties (e.g., diffusion coefficients, viscosity).
Detailed structural information (e.g., radial distribution functions).
This predictive modeling capability would enable a deeper understanding of the system's behavior across various temperatures and concentrations, moving beyond the static picture of small clusters. researchgate.netresearchgate.net
Expanding the Scope to Other Fluorinated Aromatic Solvents and Alcohols
The specific interactions observed between methanol and 1,2,4,5-tetrafluorobenzene are part of a broader class of interactions involving fluorinated compounds. wikipedia.orgnih.govresearchgate.net Foundational work has already shown that substituting methanol with a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE) alters the intermolecular bonding, specifically preventing the formation of the aromatic C-H···O hydrogen bond with TFB. nih.govfigshare.com
A systematic expansion of this research is a clear future path. This would involve studying the interactions of TFB with a wider array of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), to create a detailed map of how the alcohol's acidity and fluorine content affect the resulting intermolecular forces. acs.orgrsc.org Conversely, studying methanol's interactions with other fluorinated aromatic compounds (e.g., hexafluorobenzene (B1203771), pentafluorobenzene) would provide a comprehensive understanding of structure-property relationships in these important solvent systems.
Table 2: Proposed Systems for Expanded Scope
| Alcohol | Fluorinated Aromatic Solvent | Research Goal |
|---|---|---|
| Methanol | Hexafluorobenzene | Investigate the role of C-F···H-O vs. π-system interactions in the absence of aromatic C-H donors. |
| Methanol | Pentafluorobenzene | Compare interactions with TFB to understand the effect of a single aromatic C-H group. |
| Trifluoroethanol | 1,2,4,5-tetrafluorobenzene | Further probe the absence of the C-H···O bond and the dominance of the O-H···F interaction. nih.govfigshare.com |
| Hexafluoroisopropanol | 1,2,4,5-tetrafluorobenzene | Study the effect of a more acidic and bulkier fluorinated alcohol on complex formation. rsc.org |
Q & A
Q. What are the standard methods for synthesizing 1,2,4,5-tetrafluorobenzene derivatives, and how can reaction conditions be optimized to minimize byproducts?
1,2,4,5-Tetrafluorobenzene is commonly functionalized via nucleophilic aromatic substitution (SNAr) or lithiation followed by carbonation. For example, reacting 1,2,4,5-tetrafluorobenzene with n-BuLi in tetrahydrofuran (THF) and subsequent carbonation with CO₂ yields tetrafluoroterephthalic acid (H₂tfBDC) in 95% purity when using >2 equivalents of n-BuLi . However, stoichiometric lithiation (1 equiv) produces monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid), requiring careful purification . Key optimization steps include:
Q. How are the physical and chemical properties of 1,2,4,5-tetrafluorobenzene characterized for research applications?
Critical properties include:
- Thermodynamic parameters : Liquid-phase standard entropy (250.4 J·mol⁻¹·K⁻¹) and enthalpy of formation (-683.75 kJ·mol⁻¹) .
- Structural analysis : X-ray crystallography confirms dimeric units in monosubstituted derivatives (e.g., H₂tfBC) and hydrogen-bonding networks in hydrated forms (H₂tfBDC·3½H₂O) .
- Spectroscopic techniques : IR and NMR validate substitution patterns, while inelastic neutron scattering (INS) spectra identify vibrational modes, though discrepancies with computational models may arise due to entropy-driven flexibility in crystal lattices .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical spectroscopic data for 1,2,4,5-tetrafluorobenzene clusters?
Discrepancies in INS spectra between experimental and calculated data (e.g., in C–H···F interactions) often stem from entropy-driven lattice dynamics. Computational studies using density functional theory (DFT) at the M06/6-311+G(d,p) level can model non-planar excited-state geometries, as seen in the ùB₂ᵤ state of 1,2,4,5-tetrafluorobenzene, which deviates from planarity due to vibronic coupling . Key steps:
Q. What strategies enable the synthesis of thermally activated delayed fluorescence (TADF) materials from 1,2,4,5-tetrafluorobenzene?
1,2,4,5-Tetrafluorobenzene serves as a precursor for TADF emitters via multi-step SNAr reactions. For example:
Sulfonation : React with potassium 4-(tert-butyl)benzenethiolate to form 1,4-disubstituted intermediates (72% yield).
Oxidation : Convert thioethers to sulfones using m-CPBA (>90% yield).
Final functionalization : Introduce carbazole or imidazole moieties via SNAr, yielding TADF materials (e.g., 2Cz2SB, 67% yield) with aggregation-induced emission (AIE) properties .
Challenges : Steric hindrance from bulky groups (e.g., arylsulfonyl) reduces intermolecular interactions, enhancing photoluminescence quantum yields (ΦPL) in crystalline states .
Q. How are nucleophilic reactivity parameters determined for 1,2,4,5-tetrafluorobenzene in dual C–H bond activation systems?
Swain-Scott nucleophilicity parameters are derived via DFT modeling of SN2 reaction barriers with iodomethane. Calculations at the M06/6-311+G(d,p)-SDD-SMD(methanol) level reveal that 1,2,4,5-tetrafluorobenzene exhibits lower nucleophilicity than pyridine due to electron-withdrawing fluorine substituents, enabling chemoselective C–H activation in polyfunctional systems .
Methodological Considerations
Q. What purification techniques are effective for isolating monosubstituted derivatives of 1,2,4,5-tetrafluorobenzene?
- Recrystallization : Hydrated forms (e.g., H₂tfBDC·3½H₂O) are purified from water/acetone mixtures .
- Chromatography : Use silica gel or reverse-phase columns for polar byproducts (e.g., tetrafluorobenzoic acids).
- Thermal stability screening : Ammonium salts (e.g., (NH₄)₂tfBDC) are stable up to 250°C and water-soluble, simplifying isolation .
Q. How do environmental factors influence the degradation kinetics of 1,2,4,5-tetramethylbenzene (a structural analog) in atmospheric studies?
While not directly studied for 1,2,4,5-tetrafluorobenzene, analog systems like 1,2,4,5-tetramethylbenzene degrade via OH radical-initiated pathways (rate constants ~10⁻¹² cm³·molecule⁻¹·s⁻¹). Key methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
